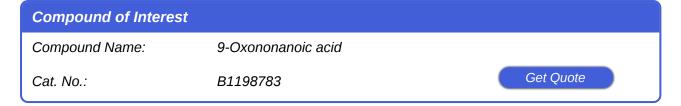


9-Oxononanoic Acid: A Comprehensive Safety and Toxicity Profile

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

9-Oxononanoic acid, also known as azelaaldehydic acid, is a C9 oxo-fatty acid that is a product of lipid peroxidation of unsaturated fatty acids like linoleic acid.[1][2] Its presence in biological systems and potential physiological effects have prompted investigations into its safety and toxicity profile. This technical guide provides a comprehensive overview of the current knowledge regarding the safety and toxicity of **9-oxononanoic acid**, with a focus on quantitative data, experimental methodologies, and relevant biological pathways. Due to the limited availability of toxicological data for **9-oxononanoic acid** for certain endpoints, information from structurally related compounds, namely nonanoic acid and azelaic acid, has been included to provide a broader context.

Acute Toxicity

There is a lack of specific acute toxicity data for **9-oxononanoic acid**. However, data from the structurally similar nonanoic acid and azelaic acid suggest a low order of acute toxicity.



Compound	Test Species	Route	LD50	Reference
Nonanoic Acid	Rat	Oral	> 2,000 mg/kg	[3]
Nonanoic Acid	Rat	Dermal	> 2,000 mg/kg	[3]
Nonanoic Acid	Mouse	Oral	5,000 mg/kg	[4]
Nonanoic Acid	Rabbit	Dermal	5,000 mg/kg	[4]
Azelaic Acid	Rat	Oral	> 4,000 mg/kg	
Azelaic Acid	Rat	Oral	> 5,000 mg/kg	[5][6]
Azelaic Acid	Rabbit	Dermal	> 2,000 mg/kg	[7]

Experimental Protocols:

- Oral LD50 (OECD 423): As described for nonanoic acid, the acute toxic class method involves the administration of the test substance to rats at defined dose levels.[3]
 Observations for mortality and clinical signs of toxicity are conducted for up to 14 days.[3]
- Dermal LD50 (OECD 402): For nonanoic acid, the test substance is applied to the shaved skin of rats or rabbits for 24 hours.[3][4] The animals are then observed for signs of toxicity and mortality over a 14-day period.[3][4]

Irritation and Sensitization

Specific data on the skin and eye irritation potential of **9-oxononanoic acid** are not available. However, information from its structural analogs provides an indication of its potential effects.



Compound	Test Species	Test	Result	Reference
Nonanoic Acid	Rabbit	Skin Irritation (OECD 404)	Causes severe skin burns	[3]
Nonanoic Acid	Rabbit	Eye Irritation	Severe eye irritation	[3]
Azelaic Acid	Rabbit	Skin Irritation	Mild irritant	[5]
Azelaic Acid	Rabbit	Eye Irritation	Mild irritant	[5]
Azelaic Acid	Guinea pig	Skin Sensitization (Buehler Test)	Does not cause skin sensitization	[3]

Experimental Protocols:

• Draize Test (Skin and Eye Irritation): This test involves applying the substance to the shaved skin or into the conjunctival sac of the eye of albino rabbits.[8][9][10][11][12][13][14] The sites are then scored for erythema, edema, and other effects at specified intervals.[8][9][10][11] [12][13][14]

Genotoxicity

There are no published studies specifically investigating the genotoxicity of **9-oxononanoic acid**. However, studies on nonanoic acid and azelaic acid suggest a lack of genotoxic potential.

Compound	Test System	Test	Result	Reference
Nonanoic Acid	Salmonella typhimurium	Ames Test	Negative	[3]
Azelaic Acid	Not specified	Ames Test	Not specified	

Experimental Protocols:

 Ames Test (Bacterial Reverse Mutation Assay): This assay uses various strains of Salmonella typhimurium with mutations in the histidine operon to detect point mutations



(base substitutions or frameshifts) caused by the test substance, both with and without metabolic activation.[3]

Carcinogenicity

Specific carcinogenicity studies on **9-oxononanoic acid** have not been identified. Data on related compounds do not indicate a carcinogenic concern.

Compound	Test Species	Test	Result	Reference
Nonanoic Acid	Mouse	Dermal Carcinogenicity Bioassay	No evidence of gross skin tumors	[15]
cis-9,10- Epoxystearic acid	Mouse, Rat	Skin application, subcutaneous injection	No significant increase in tumor incidence	[16]

Experimental Protocols:

• Dermal Carcinogenicity Bioassay: As described for nonanoic acid, this involves the repeated application of the test substance to the skin of mice over a significant portion of their lifespan, followed by histopathological examination for tumor formation.[15]

Reproductive and Developmental Toxicity

There is a lack of data on the reproductive and developmental toxicity of **9-oxononanoic acid**. Some general information on short-chain fatty acids suggests a potential role in pregnancy complications, but this is not specific toxicity data.[17][18][19][20][21]

Mechanistic Toxicity Induction of Phospholipase A2 and Thromboxane A2 Production

Research has shown that **9-oxononanoic acid** can stimulate the activity of phospholipase A2 (PLA2), a key enzyme in the arachidonate cascade, leading to the production of thromboxane



A2 (TXA2), a potent platelet aggregator.[1] This suggests a potential role for **9-oxononanoic acid** in thrombotic events.

Experimental Protocol: Measurement of PLA2 Activity and Thromboxane B2 Production

- Sample Preparation: Fresh human blood is incubated at 37°C to allow for autoxidation and the formation of **9-oxononanoic acid**. Alternatively, synthesized **9-oxononanoic acid** is added to fresh blood.[1]
- PLA2 Activity Assay: Serum PLA2 activity is measured using a colorimetric assay kit. The
 assay is based on the hydrolysis of a thio-phosphatidylcholine substrate by PLA2, and the
 resulting free thiol is detected using DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)). The change
 in absorbance is measured spectrophotometrically.[1]
- Thromboxane B2 (TXB2) Measurement: TXB2, a stable metabolite of TXA2, is quantified in the serum using an enzyme immunoassay (EIA) kit.[1]



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Caption: Signaling pathway of **9-Oxononanoic acid**-induced platelet aggregation.

Effects on Hepatic Lipid Metabolism

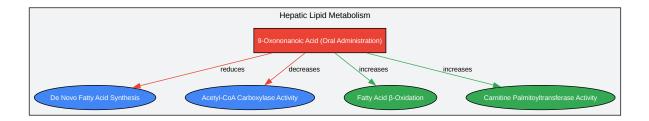
Oral administration of **9-oxononanoic acid** to rats has been shown to affect hepatic lipid metabolism. It reduces the de novo synthesis of fatty acids, decreases the activity of acetyl-CoA carboxylase, and increases the activity of carnitine palmitoyltransferase.[2]

Experimental Protocol: Study of Hepatic Lipid Metabolism in Rats

- Animal Model: Male Wistar rats are used.[2]
- Administration: 9-Oxononanoic acid is administered orally. A control group receives a saline solution.[2]



- Sample Collection: After a specified time (e.g., 30 hours), the rats are sacrificed, and liver and blood samples are collected.[2]
- Biochemical Analyses:
 - De novo fatty acid synthesis: Measured by the incorporation of ³H from ³H₂O into fatty acids.[2]
 - Enzyme activities: Acetyl-CoA carboxylase and carnitine palmitoyltransferase activities are determined in liver homogenates.[2]
 - Metabolite levels: Serum levels of triacylglycerols and free fatty acids are measured.



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Caption: Effects of **9-Oxononanoic acid** on hepatic lipid metabolism in rats.

Summary and Conclusion

The available data on the safety and toxicity of **9-oxononanoic acid** are limited for several key endpoints. Based on information from structurally related compounds, it is likely to have low acute toxicity. However, its potential for skin and eye irritation should be considered. There is currently no evidence to suggest that **9-oxononanoic acid** is genotoxic or carcinogenic. The most well-defined toxicological effects are its ability to induce platelet aggregation through the activation of phospholipase A2 and subsequent thromboxane A2 production, and its impact on hepatic lipid metabolism.



Further research is needed to definitively characterize the toxicological profile of **9-oxononanoic acid**, particularly in the areas of genotoxicity, carcinogenicity, and reproductive and developmental toxicity. Such studies are crucial for a comprehensive risk assessment for researchers, scientists, and drug development professionals working with this compound.

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- To cite this document: BenchChem. [9-Oxononanoic Acid: A Comprehensive Safety and Toxicity Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1198783#9-oxononanoic-acid-safety-and-toxicity-profile]

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